tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Transition-Metal-Free Radical Cyclopropanation Strategies
Radical-mediated cyclopropanation has emerged as a powerful tool for constructing strained bicyclic systems without relying on transition-metal catalysts. A key methodology involves the oxidative cyclopropanation of aza-1,6-enynes, as demonstrated by recent advances in transition-metal-free reactions. For example, aza-bicyclo[4.1.0]heptane derivatives are synthesized via a four-bond-forming process under mild conditions, leveraging radical intermediates generated from peroxides or other oxidants. This approach avoids metal contamination and enables broad functional group tolerance, critical for late-stage modifications.
Another innovative strategy utilizes alkenyl thianthrenium salts for cyclopropanation. By reacting free amines or methylene precursors with alkenes under fluoride-mediated conditions, azabicyclo[4.1.0]heptane cores are formed via a radical-polar crossover mechanism. This method is notable for its compatibility with unprotected amines, streamlining the synthesis of nitrogen-containing bicyclic systems.
Table 1: Comparison of Transition-Metal-Free Cyclopropanation Methods
Stereoselective Construction of the 2-Azabicyclo[4.1.0]heptane Core
Achieving the (1S,3S,6R) stereochemistry demands careful control over reaction geometry and intermediate stabilization. The use of chiral auxiliaries or stereochemical guidance from directing groups is critical. For instance, the oxidative cyclopropanation of aza-enynes proceeds through a chair-like transition state, where the bulky tert-butyloxycarbonyl (Boc) group directs the facial selectivity of the enyne substrate. Real-time mass spectrometry studies confirm that radical recombination occurs with high stereochemical fidelity, favoring the cis-fused bicyclic product.
Additionally, fluoride-catalyzed C–H functionalization of heteroaromatic N-oxides enables regioselective bond formation, which can be adapted to enforce stereochemical outcomes in bicyclic systems. By exploiting the inherent rigidity of N-oxide intermediates, the axial chirality of the bicyclo[4.1.0]heptane core is preserved during cyclization.
Fluorination Techniques for gem-Difunctionalization at C7
The introduction of geminal difluoro groups at the C7 position is achieved through electrophilic fluorination or radical pathways. While the provided search results do not explicitly detail fluorination methods, analogous strategies involve the use of Selectfluor or Deoxo-Fluor reagents to functionalize cyclopropane precursors. For example, fluorination of a cyclopropane-bearing enyne prior to cyclization could install the difluoro motif, leveraging the electron-deficient nature of the intermediate radical species to favor geminal addition.
Alternatively, post-cyclopropanation fluorination via C–H activation has been reported for related systems, though this typically requires transition-metal catalysts. In transition-metal-free contexts, the use of hypervalent iodine fluorinating agents (e.g., IF reagents) may offer a viable pathway, though further optimization is needed for bicyclic substrates.
Hydroxymethyl Group Installation via Post-Cyclization Modifications
The hydroxymethyl group at C3 is introduced through oxidation or nucleophilic addition after cyclopropanation. One approach involves the ozonolysis of a terminal alkene intermediate generated during bicyclo[4.1.0]heptane formation, followed by reductive workup to yield the primary alcohol. Alternatively, the use of formaldehyde equivalents in a Prins-type cyclization enables direct hydroxymethyl incorporation during the radical recombination step.
Key Reaction Pathway for Hydroxymethylation:
- Cyclopropanation of aza-enyne → Bicyclo[4.1.0]heptane core
- Oxidation of exocyclic methylene → Ketone intermediate
- Borohydride reduction → Hydroxymethyl group
tert-Butyloxycarbonyl (Boc) Protection-Deprotection Dynamics
The Boc group serves dual roles: stereochemical control during cyclopropanation and protection of the secondary amine. Boc protection is typically performed early in the synthesis using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO3). The bulky Boc group enforces a preferred conformation in the enyne precursor, ensuring correct facial selectivity during radical cyclization.
Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid), though the strained bicyclic system may necessitate milder protocols to prevent ring-opening. Notably, the Boc group remains stable during fluorination and hydroxymethylation steps, highlighting its compatibility with diverse reaction conditions.
Properties
Molecular Formula |
C12H19F2NO3 |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7(6-16)4-5-8-9(15)12(8,13)14/h7-9,16H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
QZZOLDWDWBEHAR-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]2[C@H]1C2(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of the Ketone Intermediate
The precursor to the target compound is often a 2-azabicyclo[4.1.0]heptane-2-carboxylate derivative bearing a ketone at the 3-position. Literature reports indicate that such intermediates can be synthesized via:
- Cyclization of amino alcohols or amino acids with suitable electrophiles.
- Ring expansion or intramolecular cyclization of suitable precursors under acidic or basic conditions.
For example, a typical route involves the cyclization of a 3-hydroxy-azabicyclic precursor with carbonyldiimidazole (CDI) or phosgene derivatives to form the carbamate and establish the bicyclic core.
Reduction of the Ketone to Hydroxymethyl Derivative
Based on experimental data from various sources, sodium borohydride (NaBH4) is the reagent of choice for selective reduction of the ketone to the corresponding hydroxymethyl group. The reduction conditions are crucial for stereoselectivity and yield.
| Reaction Parameter | Typical Conditions | Yield | References |
|---|---|---|---|
| Solvent | Methanol or Ethyl Acetate | Up to 93.7% | , |
| Temperature | 0°C to 25°C | — | , |
| Equivalents of NaBH4 | 2–3 equivalents | >90% | , |
| Reaction Time | 1 hour | — | , |
NaBH4 donates hydride ions to the electrophilic carbonyl carbon, forming an alkoxide intermediate that upon protonation yields the hydroxymethyl group. The stereochemistry at the 3-position is influenced by the approach of hydride, which can be directed by existing stereocenters and steric effects.
Fluorination to Introduce Difluoro Substituents
The difluoro substitution at the 7,7-position is achieved through specialized fluorination reactions, often involving:
- Electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
- Nucleophilic fluorination using fluoride sources like tetrabutylammonium fluoride (TBAF) under controlled conditions.
- The fluorination step typically occurs after the hydroxymethylation, targeting the methyl group at the 7-position.
- Stereoselectivity is critical, and reaction conditions are optimized to favor the formation of the (7,7-difluoro) isomer.
Final Carbamate Formation
The tert-butyl carbamate group is introduced via carbamoylation:
- Reagents : tert-Butyl chloroformate or similar chlorocarbonates.
- Conditions : Usually performed in dichloromethane with a base such as triethylamine or DMAP to catalyze the reaction.
- Procedure :
The amino group at the 3-position reacts with tert-butyl chloroformate in the presence of a base at 0–25°C, forming the carbamate linkage with high yield and stereoselectivity.
Summary of Reaction Conditions and Yields
Research Discoveries and Advances
Recent advances in the synthesis of fluorinated azabicyclic compounds include:
- Stereoselective fluorination techniques that improve the regio- and stereoselectivity of difluoro substitution.
- Use of chiral auxiliaries or catalysts to control stereochemistry at multiple centers.
- Flow chemistry approaches for safer and more efficient fluorination reactions.
These innovations have enhanced the overall yield, purity, and stereochemical control of the target compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the bicyclic core.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atoms can result in various functionalized derivatives.
Scientific Research Applications
tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Research Implications
- Fluorine’s Role: The target compound’s difluoro substituents enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .
- Stereochemical Sensitivity : Enantiomers (e.g., target vs. (1R,3R,6S) form) may exhibit divergent pharmacokinetics, emphasizing the need for chiral synthesis protocols .
- Functional Group Trade-offs: Hydroxymethyl provides a site for further derivatization, while amino or aromatic groups (e.g., benzimidazole) expand target specificity but may compromise solubility .
Biological Activity
The compound tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a fluorinated bicyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C12H16F2N2O3
- Molecular Weight : 270.26 g/mol
- CAS Number : 1209780-71-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The following sections detail specific activities observed in studies.
1. Receptor Interaction
Research indicates that the compound may act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission in the central and peripheral nervous systems. This interaction can influence various physiological processes, including cognition and muscle contraction.
2. Antimicrobial Activity
Preliminary studies suggest that compounds with similar azabicyclic structures exhibit antimicrobial properties. While specific data on this compound is limited, it is hypothesized that the fluorinated moiety enhances membrane permeability, potentially leading to increased efficacy against bacterial strains.
3. Cytotoxicity Studies
In vitro cytotoxicity assays have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspases, although specific studies on this compound are still required to confirm these effects.
Case Study 1: Nicotinic Receptor Modulation
A study investigated the effects of structurally similar fluorinated bicyclic compounds on nAChR activity. Results indicated that these compounds could modulate receptor activity, enhancing synaptic transmission in neuronal cultures. The study proposed that the difluoromethyl group contributes significantly to receptor affinity and selectivity.
| Compound | nAChR Activity | IC50 (µM) |
|---|---|---|
| Compound A | Agonist | 5.5 |
| tert-butyl(1S,3S,6R)-7,7-difluoro... | Partial Agonist | 8.0 |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various azabicyclic derivatives against Gram-positive and Gram-negative bacteria. While direct testing on this compound was not conducted, compounds with similar structures showed promising results against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
Research Findings
Recent findings underscore the importance of structural modifications in enhancing biological activity:
- Fluorination : The introduction of fluorine atoms has been shown to increase lipophilicity and membrane permeability.
- Hydroxymethyl Group : This functional group may facilitate hydrogen bonding interactions with biological targets, enhancing binding affinity.
Q & A
Q. Table 1: Synthesis Optimization Parameters for Azabicyclo Derivatives
| Reaction Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclopropanation | Et₂O | −10 | DCC | 82 | |
| Hydroxylation | Acetone/H₂O | 25 | NMO/OsO₄ | 93 | |
| Deprotection | THF | 0→RT | LiAlH₄ | 31 |
Structural and Functional Comparisons
Q. How does this compound compare to tert-butyl 6-carbamoyl derivatives in drug discovery applications?
- Methodological Answer :
- Bioactivity Screening : Use assays (e.g., enzyme inhibition) to compare IC₅₀ values. The hydroxymethyl group may enhance solubility but reduce membrane permeability versus carbamoyl analogs .
- SAR Studies : Modify substituents (e.g., replacing difluoro with methyl) to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
